molecular formula C12H9O3S- B11706792 1,2-Dihydroacenaphthylene-3-sulfonate

1,2-Dihydroacenaphthylene-3-sulfonate

Cat. No.: B11706792
M. Wt: 233.26 g/mol
InChI Key: SONPAJLACPWVKT-UHFFFAOYSA-M
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Description

1,2-Dihydroacenaphthylene-3-sulfonate is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydroacenaphthylene-3-sulfonate typically involves the sulfonation of acenaphthene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonate derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The sulfonation reaction is followed by purification steps such as crystallization or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroacenaphthylene-3-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

    Substitution: The sulfonate group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

1,2-Dihydroacenaphthylene-3-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dihydroacenaphthylene-3-sulfonate involves its interaction with specific molecular targets. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: The parent compound of 1,2-Dihydroacenaphthylene-3-sulfonate.

    Acenaphthylene: Another derivative of acenaphthene with different functional groups.

    Naphthalene: A structurally related polycyclic aromatic hydrocarbon.

Uniqueness

This compound is unique due to the presence of the sulfonate group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C12H9O3S-

Molecular Weight

233.26 g/mol

IUPAC Name

1,2-dihydroacenaphthylene-3-sulfonate

InChI

InChI=1S/C12H10O3S/c13-16(14,15)11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2,(H,13,14,15)/p-1

InChI Key

SONPAJLACPWVKT-UHFFFAOYSA-M

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)[O-]

Origin of Product

United States

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